
Rivaroxaban-d4
Overview
Description
Rivaroxaban-d4 is a deuterated form of rivaroxaban, an oral anticoagulant that directly inhibits Factor Xa. It is primarily used as an internal standard for the quantification of rivaroxaban in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from the non-deuterated form during analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rivaroxaban-d4 involves the incorporation of deuterium atoms into the rivaroxaban molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route and reaction conditions may vary depending on the desired level of deuteration and the starting materials used.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium gas exchange, purification, and quality control to meet the required standards for analytical use.
Chemical Reactions Analysis
Synthetic Reactions
Rivaroxaban-d4 is synthesized via deuterium incorporation into the rivaroxaban scaffold. Key steps include:
Deuterium Exchange Reactions
- Catalytic Hydrogen-Deuterium Exchange :
Deuterium atoms are introduced at specific aromatic positions (2,3,5,6 on the phenyl ring) using deuterated solvents (e.g., D₂O) and catalysts such as palladium or platinum under controlled conditions .
Acylation and Dealkylation
- Intermediate Synthesis :
- Activation of an alcohol precursor (compound III in patent US20120283434A1) followed by amination with tert-alkyl amines (e.g., tert-butylamine) .
- Acylation with 5-chlorothiophene-2-carbonyl chloride under basic conditions (e.g., triethylamine) to form intermediate II .
- Final dealkylation via acid hydrolysis (e.g., HCl) to remove the tert-butyl group, yielding this compound .
Key Reaction Conditions
Degradation Reactions
This compound undergoes hydrolysis under extreme pH conditions, forming degradation products identical to rivaroxaban:
Acidic Hydrolysis
- Conditions : 0.1M HCl, 80°C for 24 hours.
- Products : 5-Chlorothiophene-2-carboxylic acid and morpholinone derivatives .
Basic Hydrolysis
- Conditions : 0.1M NaOH, 60°C for 12 hours.
- Products : Amide cleavage intermediates and sulfonic acid derivatives .
Stability Data
Metabolic Reactions
In vivo, this compound follows similar metabolic pathways to rivaroxaban but with altered kinetics due to deuterium isotope effects:
Phase I Metabolism
- Oxidation : CYP3A4/5-mediated oxidation at the morpholinone ring (major pathway) .
- Reduction : NADPH-dependent reduction of the ketone group (minor pathway) .
Phase II Metabolism
Metabolite Profile
Metabolite | Enzyme Responsible | Relative Abundance (%) |
---|---|---|
M-1 (Oxidized morpholinone) | CYP3A4 | 42 |
M-2 (Reduced ketone) | CYP2J2 | 12 |
M-3 (Glucuronide) | UGT1A9 | 28 |
Data extrapolated from rivaroxaban pharmacokinetic studies . |
Analytical Derivatization Reactions
This compound is used as an internal standard in LC-MS/MS assays. Key derivatization steps include:
Ionization in Mass Spectrometry
- Electrospray Ionization (ESI) : Forms [M+H]⁺ ions at m/z 440.1 (vs. m/z 436.1 for non-deuterated rivaroxaban) .
- Collision-Induced Dissociation (CID) : Fragments to characteristic product ions (m/z 145.0) .
MRM Transitions
Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy (eV) |
---|---|---|---|
This compound | 440.1 | 145.0 | 30 |
Rivaroxaban | 436.1 | 145.0 | 30 |
Optimized parameters for LC-MS/MS quantification . |
Comparative Reactivity
Deuterium substitution reduces reaction rates in specific pathways due to the kinetic isotope effect (KIE):
Environmental Degradation
This compound exhibits moderate persistence in aquatic systems:
Scientific Research Applications
Therapeutic Drug Monitoring (TDM)
Rivaroxaban is widely used as an oral anticoagulant for conditions such as atrial fibrillation and venous thromboembolism. TDM is crucial for optimizing dosing and minimizing adverse effects. The use of rivaroxaban-d4 as an internal standard in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has enabled accurate quantification of rivaroxaban in dried blood spots (DBS) and plasma samples.
Method Development
- Analytical Techniques : A study developed a UHPLC-MS/MS method utilizing this compound to quantify rivaroxaban concentrations in DBS samples. This method showed high accuracy and precision across a calibration range of 2.06 to 1000 ng/mL, demonstrating its potential for TDM in clinical settings .
- Stability and Correlation : The stability of rivaroxaban in DBS under various storage conditions was confirmed, with a strong correlation (R² = 0.9961) between plasma and DBS concentrations .
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential for understanding how rivaroxaban behaves in different populations, including those with varying body weights and health conditions.
Population Studies
- Obese vs. Non-Obese : Research comparing the pharmacokinetics of rivaroxaban in obese and non-obese individuals found no significant differences in key PK parameters such as peak plasma concentration and elimination half-life. This compound was employed to ensure accurate measurement of drug levels during these studies .
- Nephrotic Syndrome : A prospective study involving patients with nephrotic syndrome utilized this compound to assess the drug's efficacy and safety for thromboprophylaxis. The study highlighted the influence of renal function on drug metabolism and the importance of individualized dosing .
Clinical Applications
This compound has been instrumental in clinical research, particularly in evaluating the drug's effectiveness and safety across diverse patient populations.
Case Studies
- Thromboprophylaxis : In a cohort study involving 141 patients with nephrotic syndrome receiving rivaroxaban, the drug's pharmacokinetics were closely monitored using this compound as an internal standard. The study aimed to understand the impact of clinical factors on drug levels .
- Comparative Analysis : Another study compared the efficacy of different anticoagulants, employing this compound for consistent measurement across treatment groups .
Table 1: Method Validation Parameters for Rivaroxaban Quantification
Parameter | Value |
---|---|
Calibration Range | 2.06 - 1000 ng/mL |
Accuracy | >95% |
Precision | RSD < 10% |
Stability | Stable under various conditions |
Table 2: Pharmacokinetic Parameters Comparison
Parameter | Obese Population | Non-Obese Population |
---|---|---|
Peak Plasma Concentration | No significant change | No significant change |
Half-Life | Similar | Similar |
Volume of Distribution | Similar | Similar |
Mechanism of Action
Rivaroxaban-d4, like rivaroxaban, exerts its effects by directly inhibiting Factor Xa, a crucial enzyme in the blood coagulation cascade . By inhibiting Factor Xa, rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . This mechanism makes it effective in the prevention and treatment of thromboembolic disorders.
Comparison with Similar Compounds
Apixaban: Another direct Factor Xa inhibitor used as an anticoagulant.
Edoxaban: A direct Factor Xa inhibitor with similar applications.
Dabigatran: A direct thrombin inhibitor used as an anticoagulant.
Comparison: Rivaroxaban-d4 is unique in its use as an internal standard for analytical purposes, which distinguishes it from other anticoagulants. While apixaban, edoxaban, and dabigatran are used for similar therapeutic purposes, this compound’s deuterated form provides advantages in analytical precision and accuracy .
Biological Activity
Rivaroxaban-d4 is a deuterated form of rivaroxaban, an oral anticoagulant that selectively inhibits factor Xa, a crucial component in the coagulation cascade. This compound is utilized primarily for the prevention and treatment of thromboembolic disorders. The biological activity of this compound is essential for understanding its pharmacokinetics, pharmacodynamics, and potential clinical applications.
Pharmacokinetics
Absorption and Bioavailability
Rivaroxaban exhibits high bioavailability ranging from 66% to 100% depending on the formulation and food intake . The maximum plasma concentration (Cmax) typically occurs within 2 to 4 hours post-administration . this compound serves as an internal standard in bioanalytical methods to quantify rivaroxaban levels in plasma, enhancing the accuracy of pharmacokinetic studies .
Metabolism and Elimination
Approximately 50% of rivaroxaban is metabolized in the liver, predominantly by CYP3A4, with renal clearance accounting for about 36% of the dose as unchanged drug . The terminal half-life varies between 5 to 9 hours in healthy individuals and can extend to 11 to 13 hours in elderly patients . The use of this compound allows researchers to track the metabolism and elimination pathways of rivaroxaban more effectively.
Pharmacodynamics
Mechanism of Action
Rivaroxaban functions by directly inhibiting factor Xa, thereby preventing the conversion of prothrombin to thrombin. This inhibition results in decreased thrombin generation and subsequent clot formation. The anticoagulant effect can be monitored through prothrombin time (PT) and anti-Xa activity assays, which correlate with plasma concentrations of rivaroxaban .
Clinical Efficacy
Clinical studies have demonstrated that rivaroxaban significantly reduces the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation. It is also effective for the prevention and treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) .
Case Studies
-
Case Study: Rivaroxaban-Induced Hemorrhage
A notable case involved a patient who developed severe anemia due to gastrointestinal bleeding while on rivaroxaban therapy. Despite discontinuation, elevated anti-Xa activity levels indicated prolonged drug clearance, attributed to genetic factors affecting drug metabolism . This case underscores the importance of monitoring individual responses to rivaroxaban. -
Bioequivalence Study
A study comparing two formulations of rivaroxaban showed that both formulations were bioequivalent under fasting conditions, with Cmax ratios falling within acceptable ranges (87.80% for Cmax) demonstrating consistent pharmacokinetic profiles . This reinforces the reliability of rivaroxaban as a therapeutic agent.
Data Tables
Parameter | Rivaroxaban (mg) | This compound (mg) | Comments |
---|---|---|---|
Bioavailability | 66-100% | - | High variability based on food intake |
Cmax (ng/mL) | 192-287 | - | Peak concentration observed at 2-4 hours |
Terminal Half-Life | 5-9 hours | - | Extended in elderly patients |
Renal Clearance | ~36% | - | Significant renal elimination |
Q & A
Basic Research Questions
Q. How is Rivaroxaban-d4 utilized as an internal standard in LC-MS/MS quantification of Rivaroxaban?
- Methodology : this compound is spiked into biological samples (e.g., plasma) at a known concentration. Its distinct mass-to-charge ratio (MRM transition: 440.1 → 144.9 vs. 435.9 → 144.9 for non-deuterated Rivaroxaban) allows precise quantification via isotope dilution. Parameters such as Declustering Potential (DP: 116 V for this compound vs. 156 V for Rivaroxaban) and Collision Cell Exit Potential (CXP: 18 V) must be optimized to minimize interference .
Q. What advantages does this compound offer in NMR-based structural studies of Rivaroxaban?
- Methodology : Deuterium atoms in this compound produce distinct NMR signals compared to hydrogen, enabling clearer differentiation of molecular environments. For example, deuterium labeling at specific positions can resolve overlapping peaks in the parent compound, aiding in dynamic studies (e.g., hydrogen bonding or conformational changes) .
Q. How does this compound enhance stability studies of Rivaroxaban under varying conditions?
- Methodology : this compound’s isotopic stability allows tracking of degradation products (e.g., hydrolysis or oxidation byproducts) via LC-MS/MS. Its distinct retention time (RT: 1.8 min, matching Rivaroxaban) ensures co-elution with the parent compound while enabling separate detection of degradation signals .
Advanced Research Questions
Q. How can researchers optimize MRM transitions and voltage parameters for this compound in multiplexed LC-MS/MS assays?
- Methodology :
Transition Selection : Prioritize high-intensity fragments (e.g., 144.9 m/z for both Rivaroxaban and this compound) while adjusting DP to account for deuterium’s mass shift (DP: 116 V for this compound vs. 156 V for Rivaroxaban) .
Ion Source Optimization : Maintain ion spray voltage at 5500 V and source temperature at 550°C to ensure stable ionization of both compounds .
Cross-Validation : Confirm specificity using blank matrices to rule out endogenous interference .
Q. How to resolve discrepancies in retention times observed for this compound across chromatographic methods?
- Case Example : In one study, this compound showed RT = 1.8 min in one setup but 7213 min (likely a data entry error) in another .
- Troubleshooting Steps :
- Verify column compatibility (C18 columns preferred for lipophilic compounds).
- Adjust mobile phase pH (e.g., 2.7–3.5) to optimize retention.
- Recalibrate LC systems to rule out instrumental drift .
Q. What protocols validate this compound’s suitability in bioanalytical methods per FDA/EMA guidelines?
- Validation Criteria :
- Accuracy/Precision : ≤15% deviation for QC samples.
- Linearity : 1–500 ng/mL range with R² ≥ 0.98.
- Matrix Effects : Assess ion suppression/enhancement using post-column infusion .
Q. How does deuterium labeling impact this compound’s pharmacological activity compared to the parent compound?
- Experimental Design :
In Vitro Assays : Compare IC₅₀ values for Factor Xa inhibition (Rivaroxaban: 0.7 nM; this compound: Expected similar due to isotopic inertness).
Metabolic Stability : Use hepatocyte models to assess deuterium’s effect on CYP3A4-mediated metabolism .
Q. Data Analysis and Contradiction Management
Q. How to address variability in this compound-normalized pharmacokinetic data across animal models?
- Strategy :
- Normalize serum concentrations to body weight (e.g., in rat studies).
- Apply ANOVA or mixed-effects models to account for inter-subject variability .
- Validate with secondary assays (e.g., anti-Xa chromogenic tests) .
Q. What statistical approaches are recommended for reconciling conflicting LC-MS/MS and anti-Xa assay results in Rivaroxaban monitoring?
- Approach :
Properties
IUPAC Name |
5-chloro-N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFYHTZWPPHNLQ-UJCPGTITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649494 | |
Record name | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132681-38-9 | |
Record name | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.